AAL Toxin TC2

Übersicht

Beschreibung

AAL Toxin TC2 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues. This compound, along with other AAL toxins, was initially identified as a host-specific determinant of the Alternaria stem canker disease of tomato .

Vorbereitungsmethoden

AAL Toxin TC2 is typically produced from liquid culture filtrates of Alternaria alternata f. sp. lycopersici. The process involves eluting the toxin from XAD-2 resin using methanol, followed by fractionation using silica gel column chromatography. Individual toxins are then isolated using analytical normal phase thin-layer chromatography with a solvent system of ethyl acetate, acetic acid, and water in a 6:3:1 ratio .

Analyse Chemischer Reaktionen

Structural Characteristics of AAL Toxin TC2

This compound belongs to a group of regioisomeric toxins characterized by esterified tricarballylic acid chains. Key structural features include:

-

Functional groups : Two hydroxyl groups at positions C2 and C4, with one tricarballylic acid esterified at either C13 or C14 .

-

Regioisomerism : TC2 differs from TC1 in the esterification site of the tricarballylic acid (C14 vs. C13) .

Table 1: Structural Comparison of AAL Toxin Congeners

| Toxin | Molecular Weight () | Hydroxyl Positions | Esterification Site |

|---|---|---|---|

| TA | 522 | C2, C3, C4 | C13/C14 |

| TB | 506 | C2, C4 | C13/C14 |

| TC2 | 490 | C2 | C14 |

| TD | 548 | C2, C4 (N-acetyl) | C13/C14 |

| TE | 532 | C2 (N-acetyl) | C13/C14 |

Hydrolysis and Degradation

-

Acid/Base Hydrolysis : Cleavage of the tricarballylic ester bond releases phentolamine, a toxic byproduct that retains bioactivity in susceptible tomato tissues .

-

Enzymatic Hydrolysis : Sphingolipid metabolism disruption in host plants occurs via ceramide synthase inhibition, linked to the toxin’s free amine group .

Acetylation

-

N-Acetylation : Acetylation of the primary amine group (e.g., in TD/TE toxins) abolishes phytotoxicity. TC2’s unmodified amine is critical for binding to mitochondrial targets .

-

Peracetylated Derivatives : Fully acetylated TC2 derivatives show no biological activity in tomato bioassays or animal tissue cultures .

Oxidation and Reduction

-

TC2’s hydroxyl groups at C2 and C4 are susceptible to oxidation, forming ketones or carboxylic acids, though these derivatives are not naturally observed in fungal cultures .

Mass Spectrometry

-

Ionspray Mass Spectrometry (ISM) : Detects TC2 at 490 with a sensitivity of 1 pmol .

-

Fragmentation Patterns : Key fragments include 72 (amine moiety) and 126 (tricarballylic acid chain) .

Nuclear Magnetic Resonance (NMR)

-

1H^1\text{H}1H NMR Peaks :

-

COSY Spectra : Confirms coupling between H2 (4.01 ppm) and methylene protons (Hα/Hβ), validating hydroxyl placement .

Table 2: Phytotoxicity of this compound in Tomato Leaflets

| Toxin | Susceptible Isoline (EC, ng/mL) | Resistant Isoline (EC, ng/mL) |

|---|---|---|

| TC2 | 300 | 4000 |

| TA | 68 | 4000 |

| TB | 4000 | 300 |

Biological Implications of Structural Features

-

Host Specificity : The C2 hydroxyl group is critical for binding to mitochondrial receptors in susceptible tomato genotypes .

-

Toxicity Mechanism : TC2 induces programmed cell death (PCD) via ceramide accumulation and sphingolipid metabolism disruption, exacerbated by jasmonic acid and ethylene signaling .

Wissenschaftliche Forschungsanwendungen

Phytotoxicity in Plant Pathology

AAL Toxin TC2 is primarily studied for its effects on plants, particularly in relation to diseases caused by Alternaria species. Research indicates that AAL toxins, including TC2, are significant virulence factors that contribute to the pathogenicity of Alternaria alternata on crops like tomatoes.

Key Findings:

- This compound exhibits phytotoxic effects at varying concentrations, impacting plant health and growth. In studies involving excised leaves of Datura stramonium (jimsonweed) and Solanum nigrum (black nightshade), dose-response relationships showed significant phytotoxicity at specific concentrations .

- The structural characterization of AAL toxins has revealed that TC2 has lower biological activity compared to other congeners like TA but is still relevant in understanding plant-pathogen interactions .

Weed Control Applications

The potential use of this compound as a biocontrol agent against weeds has been explored. Its phytotoxic properties can be harnessed to develop environmentally friendly herbicides.

Research Insights:

- Improved methods for isolating and characterizing AAL toxins have been developed to assess their efficacy against various weed species .

- Analogues of AAL toxins have been synthesized and tested for their phytotoxic effects, with some showing promise as selective herbicides that could mitigate the impact of conventional chemical herbicides on non-target species .

Cytotoxicity Studies

While predominantly studied for its effects on plants, there is emerging interest in the cytotoxic effects of this compound on mammalian cells.

Cytotoxic Effects:

- Preliminary studies suggest that AAL toxins can influence cellular processes in mammalian systems, such as sphingolipid metabolism, which may have implications for understanding their toxicity in animal models .

- Specifically, investigations into the mode of action indicate that AAL toxins may induce cytotoxicity through mechanisms similar to those observed with fumonisins, another class of mycotoxins known for their health impacts .

Case Studies and Experimental Data

The following tables summarize key experimental findings related to the applications of this compound:

Wirkmechanismus

AAL Toxin TC2 exerts its effects by inhibiting ceramide synthase, an enzyme crucial for the sphingolipid ceramide biosynthetic pathway. This inhibition disrupts cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis. The toxin-treated cells exhibit changes associated with the inhibition of ceramide synthase in both plants and animals .

Vergleich Mit ähnlichen Verbindungen

AAL Toxin TC2 is structurally related to other AAL toxins, such as AAL Toxin TA1, AAL Toxin TB1, AAL Toxin TD1, and AAL Toxin TE1. These compounds share similar toxicological mechanisms of action, including the inhibition of ceramide synthase and the induction of cell death. each toxin has unique structural features that influence its specific biological activity .

Similar Compounds

- AAL Toxin TA1

- AAL Toxin TB1

- AAL Toxin TD1

- AAL Toxin TE1

- Fumonisins (structurally related mycotoxins)

This compound stands out due to its specific regioisomeric forms and its unique impact on cellular homeostasis and apoptosis .

Eigenschaften

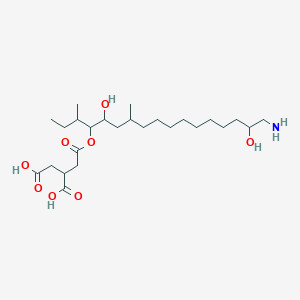

IUPAC Name |

2-[2-(17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUSVHGUDAUTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.